molecular formula C9H13ClN2 B3370001 4-Ethylbenzene-1-carboximidamide hydrochloride CAS No. 29147-96-4

4-Ethylbenzene-1-carboximidamide hydrochloride

Cat. No.: B3370001
CAS No.: 29147-96-4
M. Wt: 184.66 g/mol
InChI Key: KVZPICRJHAAEDI-UHFFFAOYSA-N
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Description

4-Ethylbenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2. It has a molecular weight of 184.67 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an ethyl group and a carboximidamide group. The carboximidamide group contains a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom .

Scientific Research Applications

Ethylbenzene Genotoxicity

Ethylbenzene, a structurally related compound, has been the subject of genotoxicity studies due to its classification as a possible human carcinogen. Studies indicate that ethylbenzene does not exhibit genotoxic activity in vivo, suggesting a non-genotoxic mechanism for ethylbenzene-induced tumors in rats and mice. This insight is critical for understanding the potential risks and mechanisms of action associated with similar compounds (Henderson et al., 2007).

Parabens in Aquatic Environments

Research on parabens, which share functional groups with 4-Ethylbenzene-1-carboximidamide hydrochloride, highlights their occurrence, fate, and behavior in aquatic environments. This work underscores the need for further study on the environmental impact of such compounds, including their stability and potential toxicity of by-products (Haman et al., 2015).

Solvent Applications

The study of activity coefficients in solvents like 1-butyl-3-methylimidazolium dicyanamide offers insight into the solvent properties of various compounds, including ethylbenzene derivatives. Such research can inform the use of similar compounds in separation processes and other applications in chemical engineering (Domańska et al., 2016).

Antioxidant Activity

The exploration of antioxidant activity in various compounds, including isoxazolone derivatives, is relevant to understanding the biological and medicinal properties of related chemicals. This research area could encompass the study of this compound's potential antioxidant effects, contributing to fields such as pharmacology and food science (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

4-ethylbenzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c1-2-7-3-5-8(6-4-7)9(10)11;/h3-6H,2H2,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZPICRJHAAEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.